Indisulam - 165668-41-7

Indisulam

Catalog Number: EVT-288253
CAS Number: 165668-41-7
Molecular Formula: C14H12ClN3O4S2
Molecular Weight: 385.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, E7070) is a synthetic aryl sulfonamide initially investigated for its anticancer properties. It belongs to a class of drugs called SPLAMs (splicing inhibitor sulfonamides) [, ].

Future Directions
  • Precision Medicine: Identifying biomarkers like DCAF15 expression levels to predict patient response and guide the development of personalized therapies using Indisulam or its derivatives [, ].
  • Combination Therapies: Investigating synergistic effects of Indisulam with other anticancer agents, such as PARP inhibitors, to overcome drug resistance and improve treatment outcomes [, ].
  • Novel Molecular Glue Development: Utilizing the structural insights gained from Indisulam's interaction with DCAF15 to design novel molecular glues targeting DCAF15 or other E3 ligase components for the degradation of therapeutically relevant proteins [, ].
  • Investigating Acquired Resistance: Further research is needed to understand the mechanisms of acquired resistance to Indisulam, which could lead to strategies to circumvent or delay resistance development [].
Source and Classification

Indisulam is derived from the sulfonamide class of compounds, which are characterized by the presence of a sulfonamide functional group. Its classification as an anticancer agent stems from its mechanism of action that involves modulation of transcriptional regulation pathways and interference with cell cycle progression.

Molecular Structure Analysis

Structure and Data

Indisulam has a complex molecular structure characterized by:

  • Molecular Formula: C₁₃H₉ClN₂O₂S
  • Molecular Weight: Approximately 296.73 g/mol
  • Structural Features: The molecule features a chloro-substituted indole ring linked to a sulfonamide group.

The three-dimensional structure can be analyzed using molecular modeling software, which provides insights into its binding interactions with target proteins.

Mechanism of Action

Process and Data

The mechanism of action of indisulam involves:

  • Targeting RNA Splicing: Indisulam disrupts normal splicing processes, leading to increased levels of splicing errors such as exon skipping and intron retention.
  • Cell Cycle Arrest: By inhibiting cyclin-dependent kinases and reducing cyclin E expression, indisulam induces cell cycle arrest at multiple checkpoints.
  • Apoptosis Induction: The compound promotes apoptotic pathways through dysregulation of proteins involved in cell survival.

Data from studies indicate that indisulam treatment results in significant downregulation of RBM39, with downstream effects on numerous splicing-related transcripts.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Indisulam exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is not widely reported but can be determined through thermal analysis techniques.

These properties are crucial for formulating indisulam for therapeutic use.

Applications

Scientific Uses

Indisulam has been primarily investigated for its applications in cancer therapy. Key areas include:

  • Anticancer Treatment: Clinical trials have explored indisulam's efficacy against various cancers, including leukemia and neuroblastoma.
  • Research Tool: As a molecular glue, it serves as a valuable tool for studying RNA splicing mechanisms and their implications in cancer biology.
  • Combination Therapy Studies: Research continues into combining indisulam with other therapeutic agents to enhance its anticancer effects.
Molecular Mechanisms of Action

RBM39 Degradation via DCAF15-Dependent Ubiquitination

Ternary Complex Formation with CRL4-DCAF15 E3 Ligase

Indisulam functions as a "molecular glue" that induces a conformational change in the substrate receptor DCAF15, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4). Structural analyses reveal that indisulam occupies a shallow hydrophobic pocket at the interface of the N-terminal and C-terminal domains of DCAF15. This binding modifies the protein surface, creating a novel interface complementary to the α-helical RRM2 domain of RBM39 [2] [7]. Key molecular interactions include:

  • Hydrogen bonding between the sulfonamide group of indisulam and Tyr/Y residue of DCAF15
  • Hydrophobic contacts involving the indole ring of indisulam and Leu/L residue of DCAF15
  • Water-bridged interactions stabilizing the RBM39 RRM2 helix on DCAF15 [2]

The induced fit mechanism results in high-affinity ternary complex formation (CRL4DCAF15-indisulam-RBM39) with a dissociation constant (Kd) in the nanomolar range. Structural studies confirm that both indisulam and its derivative E7820 employ identical mechanisms for ternary complex assembly [7]. This complex serves as the essential scaffold for subsequent ubiquitination.

Table 1: Key Interactions in the CRL4DCAF15-Indisulam-RBM39 Ternary Complex

ComponentInteraction TypeResidues InvolvedFunctional Significance
Indisulam-DCAF15Hydrogen bondingSulfonamide group - TyrDCAF15Anchors compound position
Indisulam-DCAF15Hydrophobic packingIndole ring - LeuDCAF15Stabilizes binding interface
DCAF15-RBM39ElectrostaticArgDCAF15 - AspRBM39Enhances affinity post-indisulam binding
RBM39 RRM2-DCAF15Helix-groove fitα-helix (RRM2) - Modified DCAF15 surfaceEnables neo-interface formation

Proteasomal Degradation Pathways and Kinetic Profiling

Following ternary complex formation, RBM39 undergoes polyubiquitination at specific lysine residues (e.g., Lys283, Lys317) via the E2 ubiquitin-conjugating enzyme recruited by CRL4. This process exhibits distinct kinetic properties:

  • Degradation Onset: RBM39 depletion is detectable within 2 hours of indisulam exposure (5 μM)
  • Half-life Reduction: RBM39 half-life decreases from >24 hours to approximately 1.5 hours post-treatment [1]
  • Complete Degradation: >90% reduction in RBM39 protein levels by 6 hours in sensitive cell lines [1] [6]

Proteasome dependence is demonstrated by rescue of RBM39 degradation upon co-treatment with inhibitors like bortezomib [1]. Degradation triggers two primary downstream consequences:

  • Splicing Dysregulation: Widespread intron retention (e.g., 1,571 events) and exon skipping (e.g., 1,893 events) in genes critical for cell cycle (CDK4, KIF20A) and metabolism (TYMS) [1]
  • Metabolic Collapse: Mitochondrial dysfunction and perturbation of one-carbon metabolism pathways, confirmed by 13C isotope tracing showing disrupted glutamine/glucose utilization [1]

Table 2: Kinetic Profile of Indisulam-Induced RBM39 Degradation and Functional Consequences

ParameterSensitive Cells (e.g., Neuroblastoma)Resistant Cells (e.g., SUM159)Measurement Method
RBM39 Half-life~1.5 hours>24 hoursWestern blot / MS quantification
Degradation Onset2 hoursNo degradationTime-course proteomics
Splicing Errors (24h)>3,000 mis-splicing eventsBaseline levelsRNA-seq / SpliceFisher
Apoptosis Induction>40% caspase activation at 48h<5% caspase activationCaspase 3/7 assay
Metabolic Perturbation85% reduction in TCA cycle intermediatesNo significant changeLC-MS metabolomics

Lineage-Specific Dependency on DCAF15 Expression

DCAF15 expression is the primary determinant of cellular response to indisulam. Quantitative analysis shows:

  • Hematologic malignancies (AMKL, T-ALL) exhibit 5-10× higher DCAF15 mRNA levels than solid tumors [4] [6]
  • DCAF15 expression correlates with indisulam sensitivity (r = -0.89, p < 0.001) across 758 cancer cell lines [1]

Mechanistically, DCAF15 knockout completely abolishes RBM39 degradation and splicing defects even at high indisulam concentrations (10 μM), confirming its essential role as the E3 ligase adaptor [1] [6]. Lineage-specific vulnerabilities include:

  • Neuroblastoma: Complete tumor regression in Th-MYCN transgenic models via dual disruption of RNA splicing and metabolism [1]
  • T-ALL: Mis-splicing of THOC1 (a transcriptional regulator) triggers apoptosis independent of p53 status [6]
  • AMKL: Aberrant splicing of ZMYND8 (an epigenetic regulator) induces cell cycle arrest [4]
  • Cervical Cancer: Shift in p73 isoform ratio (∆Np73 vs TAp73) promotes mitochondrial apoptosis [3]

Resistance mechanisms include:

  • DCAF15 promoter methylation (observed in 30% of lung adenocarcinoma)
  • Cullin-associated proteins like CAND1 loss, which impairs CRL complex adaptability [5]

Table 3: DCAF15 Expression and Therapeutic Response Across Cancer Lineages

Cancer TypeDCAF15 Expression LevelIndisulam IC50 (nM)Key Vulnerable Targets
Neuroblastoma (MYCN-amplified)High (++++)50-100Cell cycle (CDK4), metabolism (TYMS)
T-ALLHigh (++++)60-150THOC1 splicing, cell cycle regulators
AMKLHigh (++++)70-180ZMYND8 splicing, apoptosis genes
Cervical CancerModerate (++)500-1000p73 isoforms, mitochondrial proteins
Pancreatic CancerLow (+)>5000None identified

Compound Names Mentioned:

  • Indisulam (E7070)
  • E7820
  • Chloroquinoxaline sulfonamide (CQS)
  • Tasisulam

Properties

CAS Number

165668-41-7

Product Name

Indisulam

IUPAC Name

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide

Molecular Formula

C14H12ClN3O4S2

Molecular Weight

385.8 g/mol

InChI

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20)

InChI Key

SETFNECMODOHTO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

Solubility

Soluble in DMSO, not in water

Synonyms

E 7070
E-7070
E7070
indisulam
N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide
N-(3-chloro-7-indolyl)-1,4-benzenedisulphonamide

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.